molecular formula C7H9NO3 B1282774 5-(Propan-2-yl)-1,3-oxazole-4-carboxylic acid CAS No. 89006-96-2

5-(Propan-2-yl)-1,3-oxazole-4-carboxylic acid

Cat. No.: B1282774
CAS No.: 89006-96-2
M. Wt: 155.15 g/mol
InChI Key: ZVOZWIXEPNCJFY-UHFFFAOYSA-N
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Description

5-(Propan-2-yl)-1,3-oxazole-4-carboxylic acid, also known as 5-POCA, is an organic compound that is widely used in a multitude of research applications. This compound is an important part of the research process in the fields of biochemistry, physiology, and pharmacology. 5-POCA is a compound with a wide range of applications due to its unique properties and its ability to interact with other compounds.

Scientific Research Applications

Synthesis and Transformation

  • The synthesis and transformation of derivatives related to 5-(Propan-2-yl)-1,3-oxazole-4-carboxylic acid have been explored. For example, Prokopenko et al. (2010) described the synthesis of methyl esters of 2-aryl-5-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-oxazole-4-carboxylic acids and their functional derivatives, which were then used for further transformations (Prokopenko, Pil'o, Vasilenko, & Brovarets, 2010).

Catalyzed Synthesis for Triazole-based Scaffolds

  • The compound has potential in the synthesis of triazole-based scaffolds, as noted by Ferrini et al. (2015). They developed a ruthenium-catalyzed cycloaddition protocol for preparing protected versions of triazole amino acids, useful in the preparation of peptidomimetics or biologically active compounds (Ferrini et al., 2015).

Development of Biologically Active Compounds

  • A study by Pil'o et al. (2010) focused on developing 2-aryl-5-arylsulfanyl-1,3-oxazole-4-carboxylic acids and their derivatives. These compounds showed potential for various subsequent transformations, which could be relevant in creating new biologically active molecules (Pil'o, Prokopenko, Brovarets, & Drach, 2010).

Antimicrobial and Anticancer Applications

  • Research has also extended to the synthesis of 1,3-oxazole clubbed pyridyl-pyrazolines, which have shown promise as anticancer and antimicrobial agents. Katariya, Vennapu, and Shah (2021) investigated the structure and efficacy of these compounds, demonstrating their potential in medical applications (Katariya, Vennapu, & Shah, 2021).

Photooxygenation and Macrolide Synthesis

  • Oxazoles, including derivatives of this compound, have been used in photooxygenation processes. Wasserman, Gambale, and Pulwer (1981) described their application in the synthesis of macrolides, highlighting the compound's versatility in organic synthesis (Wasserman, Gambale, & Pulwer, 1981).

Synthesis of Heterocyclic Compounds

  • The synthesis of heterocyclic derivatives, such as oxazolines and dihydropyridinones, has also been achieved using this compound. Bacchi et al. (2005) conducted oxidative carbonylation reactions to produce these compounds, demonstrating the chemical's utility in creating diverse heterocyclic structures (Bacchi, Costa, Della Ca’, Gabriele, Salerno, & Cassoni, 2005).

Properties

IUPAC Name

5-propan-2-yl-1,3-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3/c1-4(2)6-5(7(9)10)8-3-11-6/h3-4H,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVOZWIXEPNCJFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(N=CO1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80542034
Record name 5-(Propan-2-yl)-1,3-oxazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80542034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89006-96-2
Record name 5-(Propan-2-yl)-1,3-oxazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80542034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of methyl 5-(1-methylethyl)-1,3-oxazole-4-carboxylate (0.55 g) in methanol (10 ml) was added sodium hydroxide (10 ml) and the mixture stirred at 20° C. for 18 h. The solvent was removed in vacuo and the residue dissolved in water (10 ml) then acidified using 2M hydrochloric acid. The mixture was concentrated until precipitation commenced when the mixture was extracted with ethyl acetate, dried over sodium sulphate and evaporated to give the title compound (0.45 g) as a yellow solid.
Quantity
0.55 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

23.1 g of 5-isopropyl-4-methoxycarbonyloxazole are dissolved in a mixture of 200 ml of methanol and 200 ml of water, and 15.3 g of potassium hydroxide are added thereto. The mixture is stirred at room temperature over night, and condensed under reduced pressure to remove methanol. The residue is dissolved in water and the aqueous solution is adjusted to pH 2-3 with conc. hydrochloric acid. Said solution is extracted with ethyl acetate, and the extract is washed with water, dried and then evaporated to remove solvent. 18 g of 5-isopropyl-4-oxazolecarboxylic acid are obtained. Yield: 85.3%.
Quantity
23.1 g
Type
reactant
Reaction Step One
Quantity
15.3 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One

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